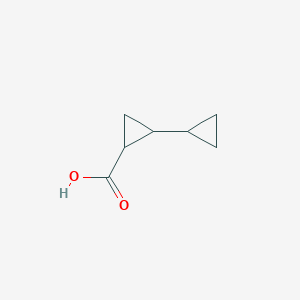

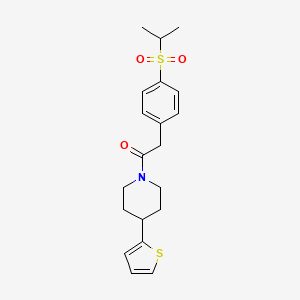

![molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7](/img/structure/B2411249.png)

[(2-Methoxyphenyl)methyl]urea

Overview

Description

Mechanism of Action

Target of Action

Compounds containing urea bridges have been used in the design of novel triazone analogues that act on transient receptor potential (trp) channels .

Mode of Action

For instance, some urea derivatives have been shown to inhibit TRP channels .

Biochemical Pathways

Given the potential interaction with trp channels, it is plausible that this compound could influence calcium signaling pathways, as trp channels are known to play a crucial role in these pathways .

Result of Action

If the compound does indeed interact with trp channels, it could potentially influence a variety of cellular processes, including ion homeostasis and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyphenyl)methyl]urea can be achieved through the nucleophilic addition of 2-methoxybenzylamine to potassium isocyanate in water. This method is catalyst-free and scalable, making it suitable for industrial production. The reaction proceeds efficiently in water without the need for organic co-solvents, resulting in high yields and chemical purity .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of 2-methoxybenzylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative. This method, although effective, poses environmental and safety concerns due to the use of phosgene .

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyphenyl)methyl]urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxybenzylurea.

Reduction: Formation of 2-methoxybenzylamine.

Substitution: Formation of various substituted benzylureas depending on the substituent used.

Scientific Research Applications

[(2-Methoxyphenyl)methyl]urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a protective group for amines in peptide synthesis.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

N-(2-Hydroxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(2-Methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

N-(2-Chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

[(2-Methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which enhances its reactivity and provides additional sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name |

(2-methoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNUTQQQAPBRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2411175.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)